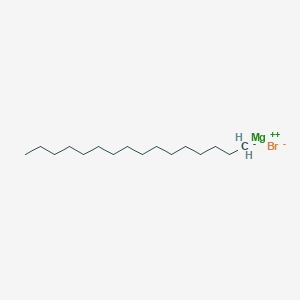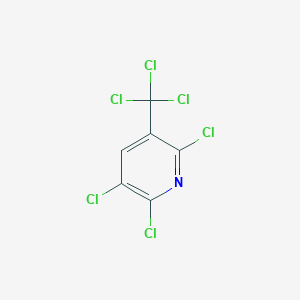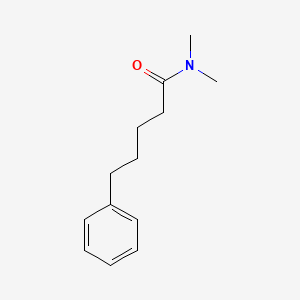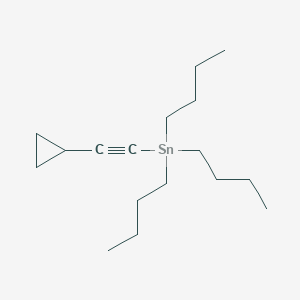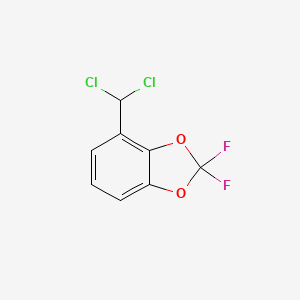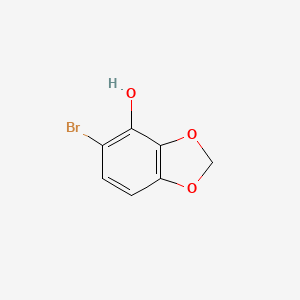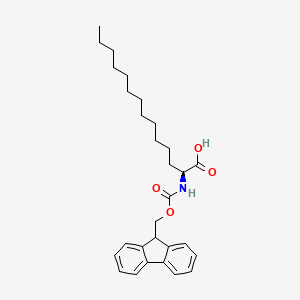
Fmoc-L-2Ated-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2Ated-OH is a chemical compound used in scientific experiments as a protective group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-L-2Ated-OH is C29H39NO4. The Fmoc group is characterized by its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The Fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
科学的研究の応用
Fabrication of Functional Materials
Fmoc-modified amino acids, including Fmoc-L-2Ated-OH, are used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the creation of various functional materials .
Self-Assembly Features
The Fmoc group in Fmoc-L-2Ated-OH imparts eminent self-assembly features to the compound . This property is crucial in the development of nanostructures and materials with specific physical characteristics.
Protection of Amines and Amino Acids
Fmoc-L-2Ated-OH is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This process is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
Chemoselective Reactions
The Fmoc protection process involving Fmoc-L-2Ated-OH is chemoselective in the presence of ambident nucleophiles . This selectivity is beneficial in complex organic synthesis where protecting group strategies are required.
Formation of Functional Hydrogels
Fmoc-L-2Ated-OH can be used in combination with other Fmoc-modified amino acids to form functional two-component hydrogels . These hydrogels combine the physical characteristics of Fmoc-Tyr hydrogels and the functionality of catechol groups .
作用機序
Target of Action
Fmoc-modified amino acids and short peptides are known for their eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Mode of Action
The mode of action of Fmoc-L-2Ated-OH is primarily through its interaction with other molecules via self-assembly. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to the formation of larger structures .
Biochemical Pathways
The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may influence various biochemical pathways by interacting with other molecules and forming larger structures .
Pharmacokinetics
The fmoc group’s hydrophobicity and aromaticity may influence these properties by affecting the compound’s solubility and interactions with other molecules .
Result of Action
The molecular and cellular effects of Fmoc-L-2Ated-OH’s action are primarily related to its ability to self-assemble and form larger structures. These structures can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .
Action Environment
The action of Fmoc-L-2Ated-OH can be influenced by various environmental factors. For instance, the presence of water can affect the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Furthermore, the reaction proved to be chemoselective in the presence of ambident nucleophiles .
Safety and Hazards
将来の方向性
Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity. They possess eminent self-assembly features and are being extensively studied for their potential in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


